molecular formula C18H15BrN2O3 B2450583 5-bromo-4-(4-methoxyphenoxy)-2-(4-methylphenyl)-3(2H)-pyridazinone CAS No. 478066-75-0

5-bromo-4-(4-methoxyphenoxy)-2-(4-methylphenyl)-3(2H)-pyridazinone

Cat. No. B2450583
CAS RN: 478066-75-0
M. Wt: 387.233
InChI Key: LWAGHCYADNPQJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-4-(4-methoxyphenoxy)-2-(4-methylphenyl)-3(2H)-pyridazinone, also known as 5-Br-Phenoxy-2-Methyl-3-Pyridazinone, is an organic compound with a unique structure and a variety of uses in scientific research. It is a colorless solid that can be synthesized from a variety of starting materials, and is used for a variety of purposes, including as a drug target and a reagent in organic chemistry.

Scientific Research Applications

  • Synthesis of Derivatives : A study by Soliman & El-Sakka (2011) detailed the synthesis of various derivatives of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone. This research is important for understanding the structural variations and synthesis methods of related compounds (Soliman & El-Sakka, 2011).

  • Biological Activity and Fungicidal Properties : Liu Wei-dong & Southern (2005) synthesized novel methyl N-methoxy-N-[2-substituent-4-chloro-3(2H)-pyridazinone-5-yl-oxymethyl (or mercaptomethyl) phenyl]carbamates, demonstrating some compounds' fungicidal activities against various pathogens (Liu Wei-dong & Southern, 2005).

  • Analgesic and Anti-inflammatory Potential : Takaya et al. (1979) explored the analgesic and anti-inflammatory activities of various pyridazinone derivatives, identifying 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone as a potent agent in this regard (Takaya et al., 1979).

  • α1-Antagonist Activity : Strappaghetti, Barbaro, & Marucci (2000) reported on the synthesis and evaluation of 4-chloro-5-{4-[2-(2-methoxyphenoxy)-ethyl]-1-piperazinyl}-3(2H)-pyridazinone derivatives, noting their blocking activity on α-adrenoceptors (Strappaghetti, Barbaro, & Marucci, 2000).

  • Pharmacokinetic Studies : Research by Hayashi et al. (1978) on the metabolism of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone in rabbits revealed various metabolites and their pharmacological activities (Hayashi et al., 1978).

  • Spectroscopic Analysis and DFT Studies : Dede, Avcı, & Bahçelī (2018) conducted a comprehensive study on 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone using spectroscopic techniques and DFT/HSEH1PBE method, providing insights into its molecular structure and properties (Dede, Avcı, & Bahçelī, 2018).

  • Chromatographic Methods for Analysis : Výboh, Michálek, Šustek, & Bátora (1974) developed chromatographic methods for the determination of 5-amino-4-chloro-2-phenyl-3(2H)pyridazinone, contributing to analytical chemistry applications (Výboh, Michálek, Šustek, & Bátora, 1974).

properties

IUPAC Name

5-bromo-4-(4-methoxyphenoxy)-2-(4-methylphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3/c1-12-3-5-13(6-4-12)21-18(22)17(16(19)11-20-21)24-15-9-7-14(23-2)8-10-15/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWAGHCYADNPQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Br)OC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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